[(1R)-Cyclohex-3-en-1-yl]acetic acid
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Overview
Description
[(1R)-Cyclohex-3-en-1-yl]acetic acid is an organic compound with a unique structure that includes a cyclohexene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-Cyclohex-3-en-1-yl]acetic acid typically involves the reaction of cyclohexene with acetic acid under specific conditions. One common method involves the use of a catalytic amount of phosphoric acid to protonate the alcohol, making it a viable leaving group . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R)-Cyclohex-3-en-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Cyclohex-3-en-1-one or cyclohexane-1,3-dione.
Reduction: Cyclohexane-1-yl acetic acid.
Substitution: Various acyl derivatives depending on the substituent introduced.
Scientific Research Applications
[(1R)-Cyclohex-3-en-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1R)-Cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in nucleophilic acyl substitution reactions, while the cyclohexene ring can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-3-en-1-ylmethanol: Contains a hydroxyl group instead of the acetic acid moiety.
Cyclohex-3-en-1-ylamine: Contains an amino group instead of the acetic acid moiety.
Uniqueness
[(1R)-Cyclohex-3-en-1-yl]acetic acid is unique due to the presence of both a cyclohexene ring and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
61362-44-5 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-[(1R)-cyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)/t7-/m0/s1 |
InChI Key |
ZSSAXGUMEUVSOC-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](CC=C1)CC(=O)O |
Canonical SMILES |
C1CC(CC=C1)CC(=O)O |
Origin of Product |
United States |
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